1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different aromatic or aliphatic groups .
Scientific Research Applications
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 1-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Uniqueness
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-13(12-27-2)22-19-23-17(25-7-9-28-10-8-25)16-11-21-26(18(16)24-19)15-5-3-14(20)4-6-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKJMSMOUYRWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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